amine CAS No. 90919-74-7](/img/structure/B3166202.png)
[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Vue d'ensemble
Description
“(2,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C10H11Cl2N . It contains a prop-2-en-1-ylamine group attached to a 2,4-dichlorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, UV–visible spectroscopy, and NMR . These techniques can provide information about the compound’s crystal structure, vibrational frequencies, and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as molecular mechanics simulations . These simulations can provide information about properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Applications De Recherche Scientifique
Environmental Impact and Toxicology
- A comprehensive review highlighted global trends and gaps in studies about the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), a compound structurally related to "(2,4-Dichlorophenyl)methylamine". The review discusses its toxicity, mutagenicity, and the importance of understanding its environmental fate, suggesting future research focus on molecular biology and the assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
- The environmental consequences of chlorophenols, including 2,4-dichlorophenol, have been evaluated, showing moderate toxic effects to mammalian and aquatic life, with significant toxicity to fish upon long-term exposure. The study emphasizes the need for mitigation strategies to prevent environmental entry of these compounds (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
- Research on the behavior of 2,4-D in agricultural environments and its microbial biodegradation highlights the role of microorganisms in mitigating environmental pollution by degrading this herbicide and its derivatives, including 2,4-dichlorophenol, which is structurally similar to the compound of interest. This review underscores the significance of microbial remediation processes (Magnoli et al., 2020).
- Another study discussed the treatment options for wastewater produced by the pesticide industry, including 2,4-D, highlighting the effectiveness of biological processes and granular activated carbon in removing pesticides from high-strength wastewaters and preventing their entry into natural water sources (Goodwin et al., 2018).
Sorption Studies
- A review on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals provided insights into the factors influencing the environmental mobility and persistence of these compounds, indicating the role of soil organic matter and iron oxides as relevant sorbents (Werner et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It has been suggested that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction could potentially inhibit the function of the receptor, leading to downstream effects.
Biochemical Pathways
It has been observed that similar compounds can affect the mitochondrial membrane potential (δψm) of epimastigote forms ofTrypanosoma cruzi . This suggests that the compound may interfere with energy production in the parasite, leading to its death.
Pharmacokinetics
It has been suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit the proliferation ofTrypanosoma cruzi in infected cell cultures . This suggests that the compound may have potential antitrypanosomal activity.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDBQYKTMRHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




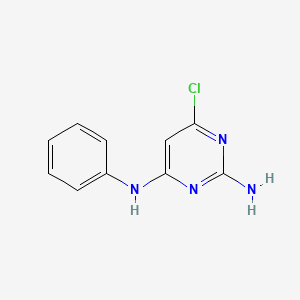
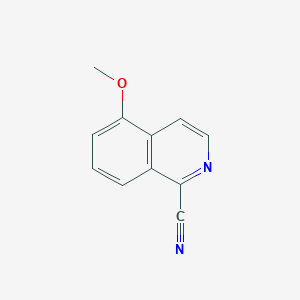

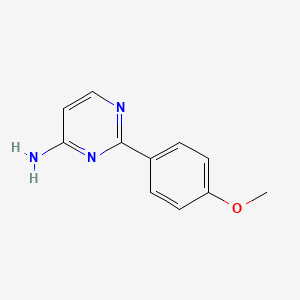
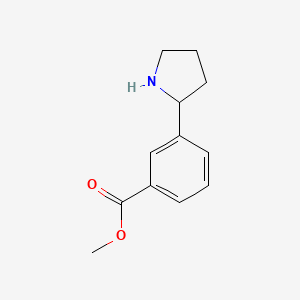

![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
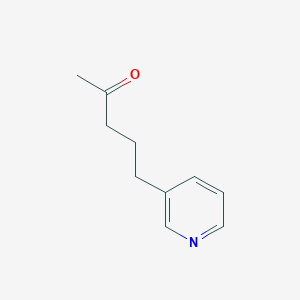
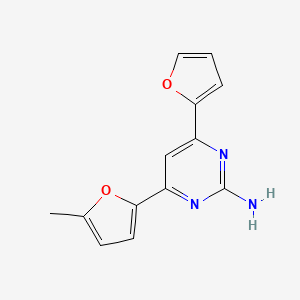
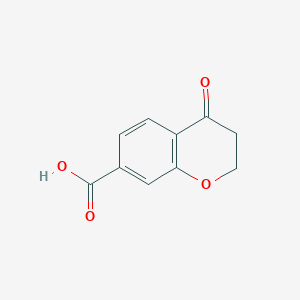


![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)